

A Comprehensive Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylcyclohexanecarboxylic acid

Cat. No.: B149586

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of **4-Methylcyclohexanecarboxylic acid**, a pivotal cyclic carboxylic acid in modern chemistry. With a molecular weight of 142.20 g/mol, this compound is a versatile building block in various industrial and research sectors.^{[1][2][3][4]} This document details its fundamental chemical and physical properties, explores its geometric isomerism, outlines validated synthesis protocols, and discusses its significant applications in pharmaceuticals, material science, and agrochemicals. The guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the experimental causality and practical handling of this compound.

Core Molecular and Physical Properties

Chemical Identity and Structure

4-Methylcyclohexanecarboxylic acid (IUPAC name: 4-methylcyclohexane-1-carboxylic acid) is an organic compound characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a carboxylic acid functional group at the 1-position.^{[1][3]} Its molecular formula is C₈H₁₄O₂.^{[1][3][5]} This structure provides a unique combination of a non-polar cyclic backbone and a polar, reactive carboxylic acid group, making it a valuable intermediate in organic synthesis.

Geometric Isomerism: A Critical Feature

A key structural aspect of **4-methylcyclohexanecarboxylic acid** is the existence of geometric isomers, cis and trans, which arise from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring.[1]

- trans-isomer (CAS: 13064-83-0): The methyl and carboxylic acid groups are on opposite sides of the ring's plane.[1] This isomer is typically a white crystalline powder.[5][6]
- cis-isomer (CAS: 934-67-8): Both substituent groups are on the same side of the ring's plane.[1]
- Mixture of isomers (CAS: 4331-54-8): Commercially available products are often a mixture of both isomers and can present as a colorless to white liquid or solid.[1][4]

The stereochemistry of the specific isomer used is critical, as it directly influences the physical properties (e.g., melting point, solubility) and the stereochemical outcome of subsequent reactions, which is particularly important in the synthesis of chiral pharmaceuticals.

Physicochemical Data Summary

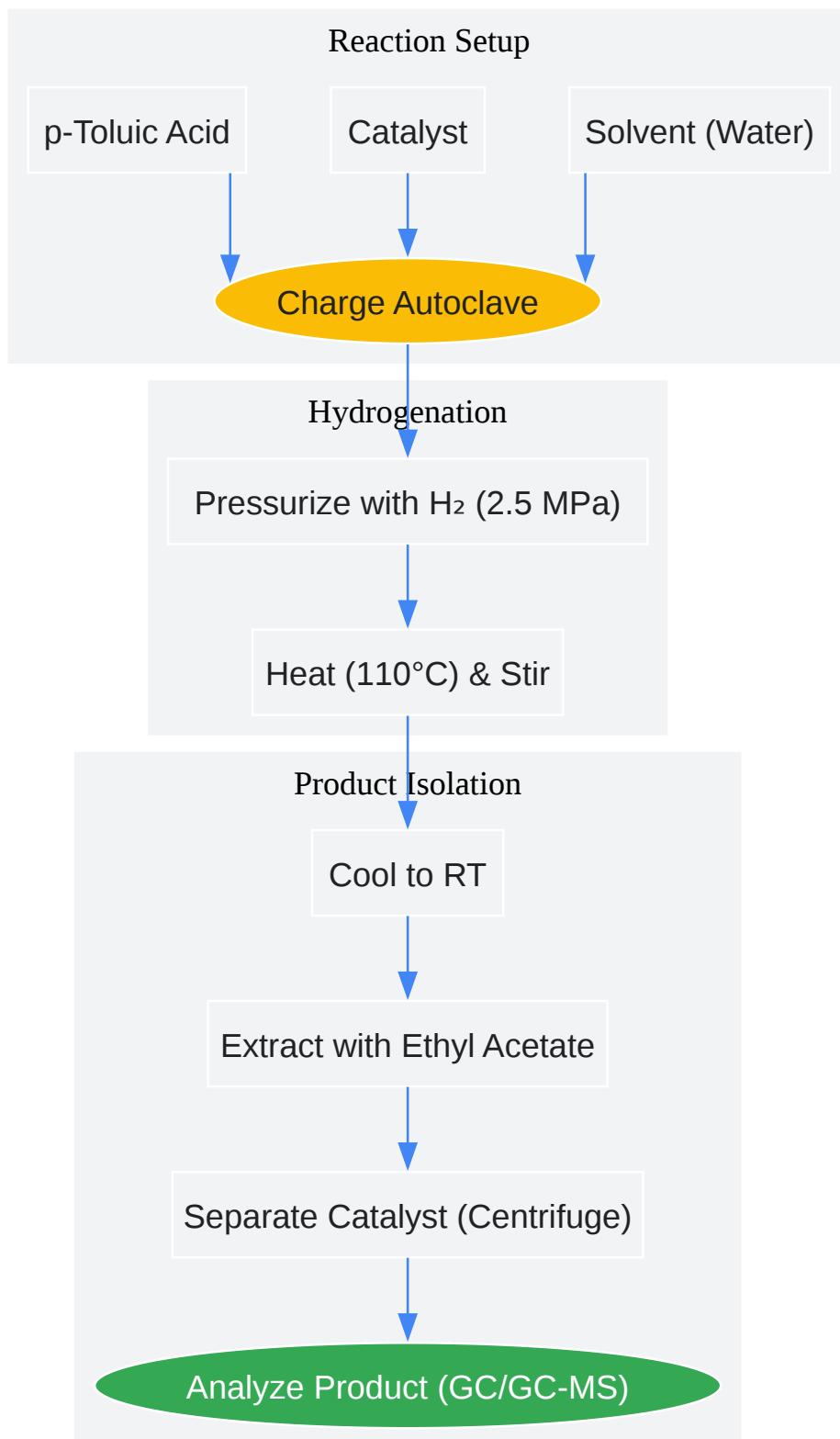
The physical and chemical properties can vary slightly between the isomeric forms. The following table summarizes key quantitative data for the compound.

Property	Value (trans-isomer)	Value (cis/trans Mixture)	Reference(s)
Molecular Weight	142.20 g/mol	142.20 g/mol	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₁₄ O ₂	C ₈ H ₁₄ O ₂	[1] [3] [5]
Melting Point	109-111 °C	108-111 °C	[2] [5]
Boiling Point	245 °C	134-136 °C (at 15 mmHg)	[2] [5]
Density	1.025 g/cm ³	1.005 g/mL (at 25 °C)	[2] [5]
pKa	4.89 (at 25 °C)	4.89 - 4.92	[1] [5]
Flash Point	110.7 °C	>113 °C (closed cup)	[1] [5]
Solubility	Soluble in methanol	Soluble in methanol, chloroform, DMSO	[1] [5]

Synthesis Methodologies

The synthesis of **4-Methylcyclohexanecarboxylic acid** is crucial for its availability in research and industry. The most common and reliable methods involve the chemical modification of readily available aromatic precursors.

Synthesis via Catalytic Hydrogenation of p-Toluic Acid


The reduction of the aromatic ring in p-toluic acid is a primary route for producing **4-Methylcyclohexanecarboxylic acid**.[\[1\]](#)[\[7\]](#) This method is favored for its efficiency and directness.

Principle: This process involves the catalytic hydrogenation of the benzene ring of p-toluic acid to a cyclohexane ring. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure complete saturation of the aromatic ring without reducing the carboxylic acid group.

Experimental Protocol:

- Reactor Setup: In a 25 mL stainless steel autoclave with a PTFE liner, add the catalyst (e.g., 20 mg of a palladium-based catalyst) and p-toluiic acid (0.5 mmol, 61 mg).[7]
- Solvent Addition: Disperse the solids in 5 mL of deionized water.[7]
- Hydrogenation: Seal the autoclave, purge with hydrogen gas to replace the air, and then pressurize to 2.5 MPa with hydrogen.[7]
- Reaction: Heat the mixture to 110 °C while stirring magnetically (1000 rpm) for a predetermined duration (e.g., 4-8 hours).[7]
- Workup: Cool the reactor to room temperature. The reaction mixture is then extracted with a suitable organic solvent like ethyl acetate.[7]
- Purification & Analysis: The solid catalyst is removed by centrifugation or filtration. The resulting organic filtrate, containing the product, is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity.[2] [7]

Causality Behind Choices: The use of a stainless steel autoclave is necessary to safely handle the high hydrogen pressure. Water is often chosen as a green solvent, and ethyl acetate is used for extraction due to the product's high solubility in it and its immiscibility with water.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methylcyclohexanecarboxylic acid**.

Applications in Research and Development


4-Methylcyclohexanecarboxylic acid is not an end product but a crucial intermediate. Its structural features are exploited to build more complex molecules for a variety of applications.

Role as a Pharmaceutical Intermediate

The compound is a significant organic building block in the synthesis of pharmaceuticals.[6][8] Its cyclohexane scaffold is present in numerous biologically active molecules. The carboxylic acid group serves as a chemical handle for modification, allowing it to be incorporated into larger drug candidates through esterification, amidation, or other coupling reactions.[6] The trans isomer, in particular, is often used to impart specific conformational rigidity to a molecule, which can be critical for its binding affinity to a biological target.[5][6]

Applications in Material Science and Other Industries

- **Liquid Crystals:** It serves as a building block for liquid crystal materials, where the rigid cyclohexane core contributes to the formation of ordered mesophases.[1]
- **Agrochemicals:** The molecule is used in the synthesis of novel pesticides and other crop protection agents.[5]
- **Cosmetics:** It is also found as an ingredient in cosmetic formulations, contributing to the performance of personal care products.[6]
- **Chemical Synthesis:** It is a precursor for producing substituted cyclohexyl carbonyl chlorides, which are highly reactive and versatile intermediates.[1][2]

[Click to download full resolution via product page](#)

Caption: Key application areas derived from **4-Methylcyclohexanecarboxylic acid**.

Safety, Handling, and Storage

Proper handling of **4-Methylcyclohexanecarboxylic acid** is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant. Key hazards include:

- Skin Irritation: Causes skin irritation.[9]
- Eye Irritation: Causes serious eye irritation.[9]
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9][10]

- Oral Toxicity: May be harmful if swallowed.[4][10]

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][9][11] For dusty conditions, an N95 dust mask is recommended.[4]
- Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

4-Methylcyclohexanecarboxylic acid, with a molecular weight of 142.20 g/mol, is a compound of significant scientific and industrial importance. Its true value lies not in its final application but in its role as a versatile and structurally rich intermediate. The distinction between its cis and trans isomers is fundamental to its application, particularly in the precise field of pharmaceutical synthesis. A thorough understanding of its properties, synthesis routes, and handling requirements, as detailed in this guide, is essential for researchers and developers aiming to leverage its full potential in creating novel and advanced chemical products.

References

- 4-Methylcyclohexanecarboxylic acid** - 934-67-8 - Vulcanchem.
- 4-Methylcyclohexanecarboxylic acid** | 4331-54-8 - ChemicalBook.
- 4-Methylcyclohexanecarboxylic acid** | C8H14O2 | CID 20330 - PubChem - NIH.
- 4-Methyl-1-cyclohexanecarboxylic acid 99 4331-54-8 - Sigma-Aldrich.

- Exploring the Synthesis and Applications of **Trans-4-Methylcyclohexanecarboxylic Acid** (CAS 13064-83-0).
- Cas 13064-83-0,trans-**4-Methylcyclohexanecarboxylic acid** - LookChem.
- **4-Methylcyclohexanecarboxylic acid** synthesis - ChemicalBook.
- trans-4-Methyl-1-cyclohexanecarboxylic acid 98 13064-83-0 - Sigma-Aldrich.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Cas 4331-54-8, **4-Methylcyclohexanecarboxylic acid** - LookChem.
- **4-Methylcyclohexanecarboxylic acid** | 934-67-8 - Benchchem.
- **Unlocking Innovation: The Role of Trans-4-Methylcyclohexanecarboxylic Acid in Modern Chemical Synthesis** - NINGBO INNO PHARMCHEM CO.,LTD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methylcyclohexanecarboxylic acid (934-67-8) for sale [vulcanchem.com]
- 2. 4-Methylcyclohexanecarboxylic acid | 4331-54-8 [chemicalbook.com]
- 3. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-甲基环己烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. nbino.com [nbino.com]
- 7. 4-Methylcyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbino.com [nbino.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149586#4-methylcyclohexanecarboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com